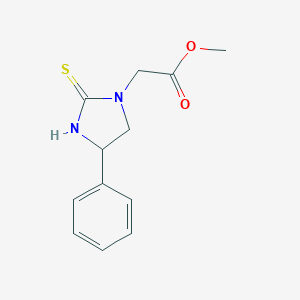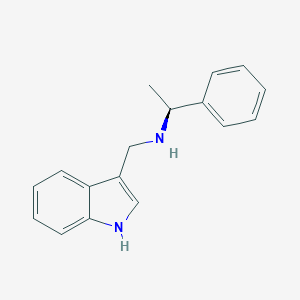
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol, also known as APTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for use as a building block in the synthesis of other compounds, as well as a potential therapeutic agent. In
作用机制
The mechanism of action of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is still being studied, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been shown to have anticancer activity in several types of cancer cells, including breast, lung, and prostate cancer cells. (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is its ease of synthesis and high yield. It is also relatively stable and has a long shelf life. However, one limitation is its low solubility in water, which may make it difficult to use in certain applications.
未来方向
There are several future directions for (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol research. One area of interest is the development of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol-based MOFs with unique properties, such as high surface area and selective adsorption. Another area of interest is the development of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol-based chiral catalysts for use in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol and its potential therapeutic applications in various diseases.
合成方法
The synthesis of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol involves a reaction between 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with sodium borohydride to yield (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This process has been optimized to yield high purity and yield of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
科学研究应用
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been shown to have anticancer activity by inhibiting the growth of cancer cells. In materials science, (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties. In catalysis, (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been used as a ligand for the synthesis of chiral catalysts.
属性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.2 g/mol |
IUPAC 名称 |
(5-amino-1-phenyltriazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N4O/c10-9-8(6-14)11-12-13(9)7-4-2-1-3-5-7/h1-5,14H,6,10H2 |
InChI 键 |
WMUKAHNPYSDUKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)CO)N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
![4-methyl-7-[(5,6,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-7-yl)oxy]-2H-chromen-2-one](/img/structure/B290137.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
![1-tert-Butyl-4-[(phenylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290143.png)

![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)
